molecular formula C12H8FNO3 B1486733 6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1204297-31-3

6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1486733
M. Wt: 233.19 g/mol
InChI Key: GOPXHISNHAVBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (FPO-DHP) is an organic compound with a variety of uses in the laboratory and scientific research. It is a versatile molecule with a wide range of applications, from synthetic organic chemistry to pharmacology.

Scientific Research Applications

Synthesis and Antibacterial Activity

6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is part of a class of compounds that have been synthesized and evaluated for their antibacterial activity. Specifically, derivatives characterized by a fluorine atom at the 6-position, substituted amino groups at the 7-position, and substituted phenyl groups at the 1-position have shown significant antibacterial potency. The antibacterial activity was most pronounced when the 1-substituent was either p-fluorophenyl or o,p-difluorophenyl, and the 7-substituent was a 3-amino-1-pyrrolidinyl group. These findings indicate the potential of these compounds in developing new antibacterial agents (Chu et al., 1986).

Potential in Anti-Cancer Drug Synthesis

The compound is an important intermediate in synthesizing biologically active anticancer drugs. A study demonstrated an efficient synthesis method for a related compound, highlighting the relevance of these compounds in cancer drug development (Zhang et al., 2019).

Role in Calcium-Channel Antagonist Activity

1,4-Dihydropyridine derivatives, related to 6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have been studied for their potential calcium-channel antagonist activity. These compounds, by virtue of their structural features, could modulate calcium channels, suggesting their utility in cardiovascular diseases (Linden et al., 2011).

Enabling Asymmetric Synthesis

The compound has been involved in the asymmetric synthesis of related 4-aryl-substituted derivatives, showcasing a practical route for producing enantiomerically pure compounds. This aspect is crucial in the pharmaceutical industry, where the chirality of drugs can significantly impact their efficacy and safety (Huang et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity and potential biological effects. Without specific information about this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to characterize its physical and chemical properties, investigations of its biological activity, or the development of methods for its synthesis .

properties

IUPAC Name

6-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-4-2-1-3-7(9)10-6-5-8(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPXHISNHAVBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C(=O)N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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